molecular formula C18H15NO4S B2505965 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide CAS No. 622352-49-2

7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide

Cat. No. B2505965
CAS RN: 622352-49-2
M. Wt: 341.38
InChI Key: YWLXGHCGBOTCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide” is a chemical compound with the molecular formula C18H15NO4S . It has an average mass of 341.381 Da and a monoisotopic mass of 341.072174 Da .


Synthesis Analysis

The synthesis of isothiocoumarin-3-carboxylic acid derivatives, including 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide, has been reported in the literature . The synthesis process involves the hydrolysis of 5-arylidenerhodanines .


Molecular Structure Analysis

The molecular structure of this compound includes a isothiochromene ring, which is a heterocyclic compound containing a benzene ring fused to a thiolactone . The molecule also contains two methoxy groups and a carboxamide group .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with structures related to 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide, investigating their chemical properties and potential as precursors for further chemical modifications. For example, the synthesis and characterization of various heterocyclic compounds, incorporating similar structural features, have been reported, highlighting the methods to obtain these compounds and their chemical stability and reactivity under different conditions (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

Some studies have evaluated the antimicrobial properties of compounds structurally related to 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide, indicating a potential for these compounds to serve as leads or scaffolds in the development of new antimicrobial agents. The antimicrobial activity is often assessed through various in vitro assays against a range of bacterial and fungal pathogens, providing insights into the potential therapeutic applications of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Docking Studies

Molecular docking studies are conducted to predict the interaction between compounds with structures akin to 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide and various biological targets. These studies can provide valuable information on the binding affinities, modes of action, and potential biological activities of these compounds, aiding in the design of more effective and selective drugs (Talupur, Satheesh, & Chandrasekhar, 2021).

Potential for Biochemical Labeling

Research has also explored the use of structurally similar compounds for biochemical labeling, particularly in the context of electron microscopic analysis. These studies involve the synthesis of derivatives that can bind to biological macromolecules, enabling their visualization under an electron microscope. This application is crucial for the detailed structural analysis of biological specimens, contributing to our understanding of cellular structures and functions (Yang & Frey, 1984).

properties

IUPAC Name

7,8-dimethoxy-1-oxo-N-phenylisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-22-13-9-8-11-10-14(24-18(21)15(11)16(13)23-2)17(20)19-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXGHCGBOTCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.